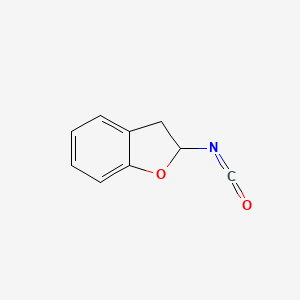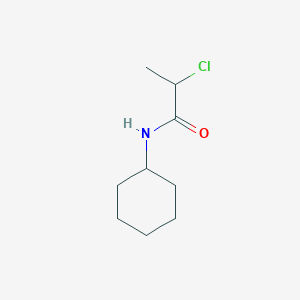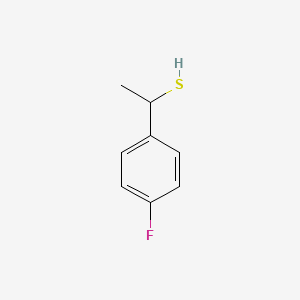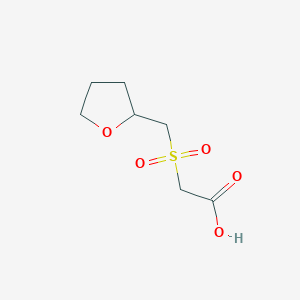
2-isocyanato-2,3-dihydro-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is a type of benzofuran compound .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with an isocyanato group attached to it .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, they can participate in oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (161.16), molecular formula (C9H7NO2), and its structure .科学的研究の応用
2-ICB has been found to have a wide range of applications in scientific research. It has been used as a reagent for synthesis, as a biochemical and physiological tool, and as a catalyst for a variety of reactions. It has also been used to study the structure and function of proteins, and to study the interactions between proteins and other molecules.
作用機序
2-ICB is believed to act as a catalyst for a variety of reactions. It is thought to act by forming a covalent bond between a nitrogen atom and a carbon atom, which results in the formation of a new molecule. This new molecule is then able to react with other molecules in the reaction, resulting in the formation of new products.
Biochemical and Physiological Effects
2-ICB has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have anti-inflammatory and antioxidant effects, as well as cytotoxic and apoptotic effects.
実験室実験の利点と制限
2-ICB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it has a wide range of applications. However, it is also important to note that 2-ICB is a hazardous material, and it should be handled with caution.
将来の方向性
2-ICB has a wide range of potential future directions. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer, inflammation, and neurological disorders. It could also be used to study the structure and function of proteins, and to develop new catalysts for a variety of reactions. Additionally, it could be used to develop new materials and technologies, such as nanomaterials and sensors. Finally, it could be used to develop new methods for synthesizing compounds and for studying the interactions between molecules.
合成法
2-ICB can be synthesized from 1-benzofuran-3-carboxylic acid and a propargylic alcohol in a three-step process. The first step involves the formation of a propargylic ester, which is then converted to a propargylic urea in the second step. In the third and final step, the propargylic urea is converted to 2-ICB by an intramolecular cyclization reaction. This synthesis method is relatively simple and cost-effective, and it produces a high yield of 2-ICB.
特性
IUPAC Name |
2-isocyanato-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGYKJZWUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)

![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)